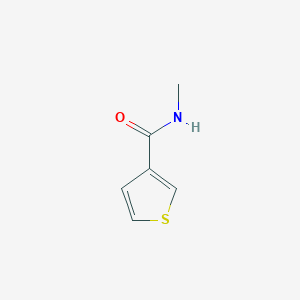

N-methylthiophene-3-carboxamide

Description

Properties

IUPAC Name |

N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c1-7-6(8)5-2-3-9-4-5/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKWERIUUJADFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CSC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878908 | |

| Record name | 3-Thiophencarboxamide,N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59906-38-6 | |

| Record name | N-Methyl-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59906-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophencarboxamide,N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Key structural analogs of N-methylthiophene-3-carboxamide differ in substituents on the thiophene ring, the carboxamide side chain, or the aromatic/heteroaromatic moieties. These modifications influence biological activity, solubility, and metabolic stability.

Table 1: Structural and Functional Comparison of Selected Analogs

Pharmacokinetic and Toxicological Considerations

- Methyl and methoxy substituents (e.g., Compounds I/II) enhance lipophilicity, favoring membrane penetration but risking CYP450-mediated metabolism .

- Toxicity: Limited data exist for this compound. However, structurally related carboxamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) lack thorough toxicological profiles, necessitating caution in preclinical studies .

Key Research Findings and Gaps

Mechanistic Diversity : While H-123 targets kinase pathways, antimicrobial analogs (Compounds I/II) likely disrupt membrane integrity or inhibit fungal ergosterol synthesis. This highlights the scaffold’s adaptability to multiple mechanisms .

Substituent-Driven Activity : Electron-withdrawing groups (e.g., nitro, chloro) improve target affinity but may reduce solubility. Conversely, methyl/methoxy groups balance potency and bioavailability .

Preparation Methods

Reaction Overview

The most direct route to N-methylthiophene-3-carboxamide involves the reaction of thiophene-3-carbonyl chloride with methylamine. Thiophene-3-carbonyl chloride is typically synthesized from thiophene-3-carboxylic acid using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Synthesis of Thiophene-3-Carbonyl Chloride

Thiophene-3-carboxylic acid reacts with excess thionyl chloride under reflux conditions (60–70°C) for 2–4 hours. The reaction is driven to completion by removing HCl gas, often facilitated by inert gas purging.

Reaction Conditions

Aminolysis with Methylamine

The acyl chloride intermediate is treated with aqueous or anhydrous methylamine in tetrahydrofuran (THF) or dichloromethane (DCM). A base such as triethylamine (Et₃N) is added to neutralize HCl, preventing side reactions.

Optimized Parameters

-

Temperature : 0–5°C (initial), then room temperature

-

Molar Ratio : 1:1.2 (acyl chloride : methylamine)

Carbodiimide-Mediated Coupling

Mechanistic Approach

This method employs coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to activate thiophene-3-carboxylic acid for amide bond formation. Hydroxybenzotriazole (HOBt) is often added to suppress racemization.

Stepwise Procedure

-

Acid Activation : Thiophene-3-carboxylic acid reacts with EDC/HOBt in DMF or DCM for 30 minutes.

-

Amine Addition : Methylamine is introduced, and the mixture is stirred for 12–24 hours.

Critical Parameters

Microwave-Assisted Synthesis

Adaptation from Patent CN104478850A

While Patent CN104478850A focuses on 2-aminothiophene-3-carboxamide derivatives, its microwave-assisted protocol can be modified for this compound synthesis. The method avoids prolonged reaction times and improves yields by leveraging microwave irradiation.

Modified Reaction Pathway

-

Precursor Selection : Replace 2-aminonitrile with thiophene-3-carbonitrile.

-

Microwave Conditions :

Key Advantages

-

Reduced Byproducts : Selective heating minimizes decomposition.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat/mass transfer and safety. Thiophene-3-carboxylic acid and methylamine are fed into a microreactor with immobilized EDC, achieving near-quantitative conversion.

Operational Data

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acyl Chloride Aminolysis | 78–84 | 4–6 hours | Moderate | High |

| Carbodiimide Coupling | 70–76 | 12–24 hours | Low | Moderate |

| Microwave-Assisted | 88–92 | 1–2 hours | High | Moderate |

| Continuous Flow | 95–98 | 10–15 minutes | Industrial | High |

Challenges and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.